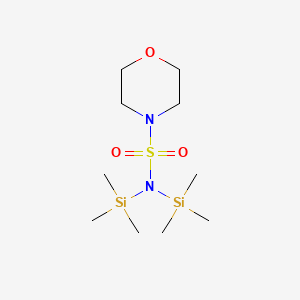
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of trimethylsilyl groups attached to a morpholine ring, which is further connected to a sulfonamide group. The presence of these functional groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide typically involves the reaction of morpholine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The resulting product is then treated with a sulfonamide derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases in the presence of catalysts like trimethylsilyl trifluoromethanesulfonate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trimethylsilyl trifluoromethanesulfonate, aldehydes, ketones, and various bases. Reaction conditions typically involve anhydrous solvents and controlled temperatures to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound include Schiff bases, sulfonic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
作用機序
The mechanism of action of N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups enhance the nucleophilicity of the nitrogen atom in the morpholine ring, allowing it to participate in substitution and condensation reactions. The sulfonamide group provides additional stability and reactivity, making the compound versatile in synthetic applications .
類似化合物との比較
Similar Compounds
4-(Trimethylsilyl)morpholine: Similar in structure but lacks the sulfonamide group, making it less reactive in certain applications.
N,N-Bis(trimethylsilyl)amine: Similar in having trimethylsilyl groups but differs in the absence of the morpholine ring and sulfonamide group.
Uniqueness
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide is unique due to the combination of the morpholine ring, trimethylsilyl groups, and sulfonamide group. This combination imparts distinct reactivity and stability, making it valuable in a wide range of applications, from organic synthesis to industrial production .
特性
CAS番号 |
61056-17-5 |
|---|---|
分子式 |
C10H26N2O3SSi2 |
分子量 |
310.56 g/mol |
IUPAC名 |
N,N-bis(trimethylsilyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H26N2O3SSi2/c1-17(2,3)12(18(4,5)6)16(13,14)11-7-9-15-10-8-11/h7-10H2,1-6H3 |
InChIキー |
BCVQKHPBGSJFQS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



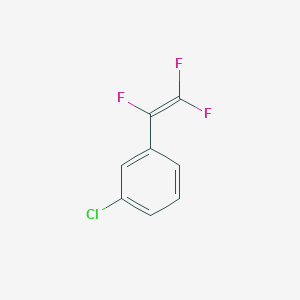

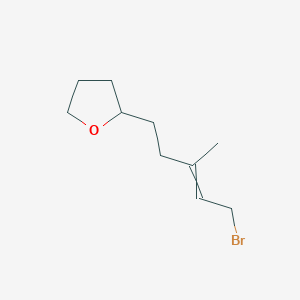
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

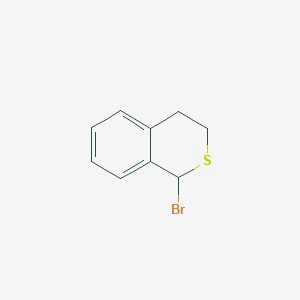
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
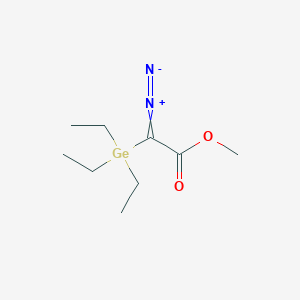
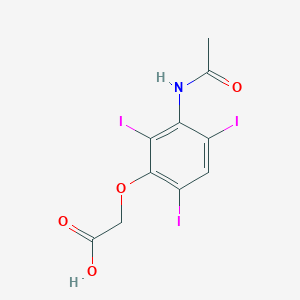

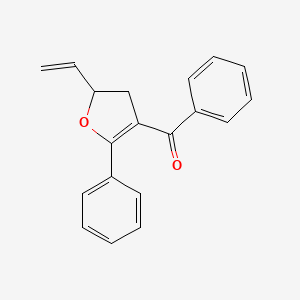
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
